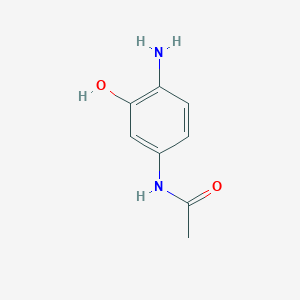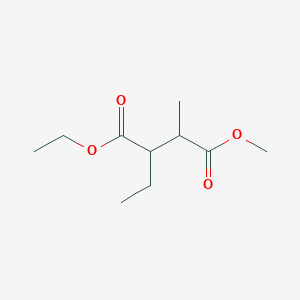
1-Ethyl 4-methyl 2-ethyl-3-methylbutanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl 4-methyl 2-ethyl-3-methylbutanedioate is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are commonly used in the flavor and fragrance industries. This particular compound is characterized by its complex structure, which includes multiple ethyl and methyl groups attached to a butanedioate backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl 4-methyl 2-ethyl-3-methylbutanedioate typically involves esterification reactions. One common method is the reaction of 1-Ethyl 4-methyl 2-ethyl-3-methylbutanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl 4-methyl 2-ethyl-3-methylbutanedioate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its corresponding acid and alcohol.
Reduction: The ester can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, typically in the presence of a base catalyst.
Common Reagents and Conditions:
Hydrolysis: Water, sulfuric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride, dry ether.
Transesterification: Methanol or ethanol, sodium methoxide or sodium ethoxide.
Major Products Formed:
Hydrolysis: 1-Ethyl 4-methyl 2-ethyl-3-methylbutanedioic acid and ethanol.
Reduction: 1-Ethyl 4-methyl 2-ethyl-3-methylbutanediol.
Transesterification: New ester and corresponding alcohol.
Applications De Recherche Scientifique
1-Ethyl 4-methyl 2-ethyl-3-methylbutanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 1-Ethyl 4-methyl 2-ethyl-3-methylbutanedioate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to a cascade of biochemical events. For instance, its ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Ethyl 3-methylbutanoate: Similar ester structure but with fewer ethyl and methyl groups.
Methyl 2-ethylhexanoate: Another ester with a different carbon chain arrangement.
Butyl acetate: A simpler ester with a different functional group arrangement.
Uniqueness: 1-Ethyl 4-methyl 2-ethyl-3-methylbutanedioate is unique due to its complex structure, which imparts distinct chemical and physical properties
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
6963-51-5 |
|---|---|
Formule moléculaire |
C10H18O4 |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
1-O-ethyl 4-O-methyl 2-ethyl-3-methylbutanedioate |
InChI |
InChI=1S/C10H18O4/c1-5-8(10(12)14-6-2)7(3)9(11)13-4/h7-8H,5-6H2,1-4H3 |
Clé InChI |
YKUOZBQQJWJPRI-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(C)C(=O)OC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


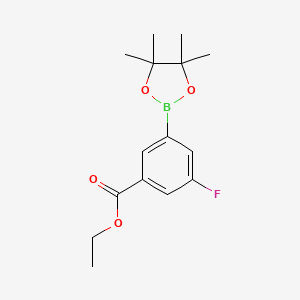
![Ethyl 2-[5-(benzoyloxymethyl)furan-2-yl]-1,3-thiazole-4-carboxylate](/img/structure/B14009164.png)
![(5-Fluoro-2-{[4'-(trifluoromethyl)-1,1'-biphenyl-4-yl]methoxy}phenyl)-acetonitrile](/img/structure/B14009169.png)
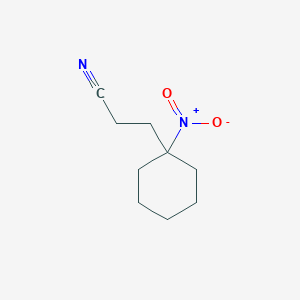
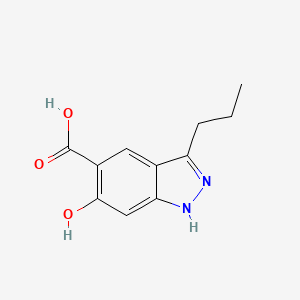
![(1R,3R,4R,5S)-2-Tert-butoxycarbonyl-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14009200.png)
![Ethyl 2-[4-(2-nitroprop-1-enyl)naphthalen-1-yl]oxyacetate](/img/structure/B14009205.png)
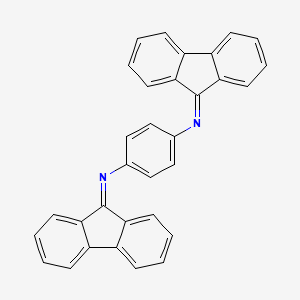
![2-[2-Benzyloxycarbonylamino-3-(4-hydroxy-phenyl)-propanoylamino]-3-hydroxy-butyric acid](/img/structure/B14009226.png)
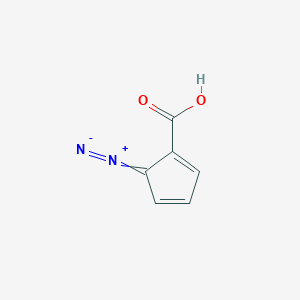
![Oxydiethane-2,1-diyl bis[(3-chlorophenyl)carbamate]](/img/structure/B14009232.png)
![n-[(2,4,6-Trichlorophenoxy)methyl]cyclohexanamine](/img/structure/B14009235.png)
![2,4,5-Trichlorophenyl n-[(benzyloxy)carbonyl]alaninate](/img/structure/B14009236.png)
